![molecular formula C14H17ClN4O3 B1386841 tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate CAS No. 1170274-99-3](/img/structure/B1386841.png)
tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate
説明
Pyrazolo-pyrimidine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . These compounds display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrazolo-pyrimidine derivatives often involves a multi-step process. For example, one study described the synthesis of 38 pyrazolo-pyrimidine derivatives based on scaffold hopping and computer-aid drug design . Another study mentioned a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .Molecular Structure Analysis
The molecular structure of these compounds can vary greatly depending on the specific substituents and functional groups present. Some studies have calculated the dipole moment changes in these compounds .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are often influenced by various factors such as the presence of catalysts and the specific reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific structure and the presence of various functional groups .作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a critical event for cell cycle progression . This inhibition leads to cell cycle arrest and potentially induces apoptosis .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), which are involved in cell cycle regulation and signal transduction pathways . The interaction between tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate and these enzymes is primarily inhibitory, leading to the suppression of their activity and subsequent effects on cellular processes.
Cellular Effects
The effects of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the Ras/Erk and PI3K/Akt pathways, which are critical for cell growth and survival . Additionally, tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate can induce apoptosis in cancer cells by altering the expression of genes involved in programmed cell death.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as CDKs and TRKs, thereby inhibiting their activity . The binding interactions are facilitated by the unique structural features of the compound, which allow it to fit precisely into the enzyme’s active site. Additionally, tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and suppress tumor growth without causing significant toxicity . At higher doses, tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to its biotransformation into various metabolites . The interaction with cytochrome P450 enzymes can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate .
Transport and Distribution
The transport and distribution of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound within target cells, ensuring its effective distribution to the sites of action . The localization and accumulation of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate are critical for its therapeutic efficacy and can influence its overall pharmacological profile .
Subcellular Localization
The subcellular localization of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence the subcellular localization of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate, ensuring its precise delivery to the sites of action . The localization within specific organelles can enhance the compound’s efficacy and reduce off-target effects .
特性
IUPAC Name |
tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O3/c1-14(2,3)22-13(21)18-6-9-10(7-18)17-19-11(20)4-8(5-15)16-12(9)19/h4,17H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXZZNYIFREIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN3C2=NC(=CC3=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


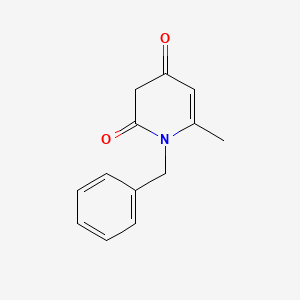

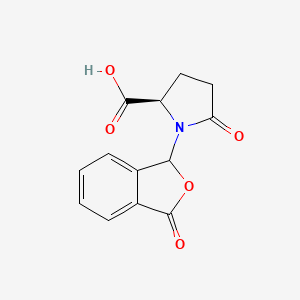
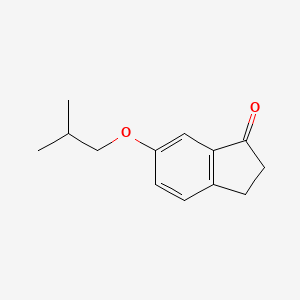
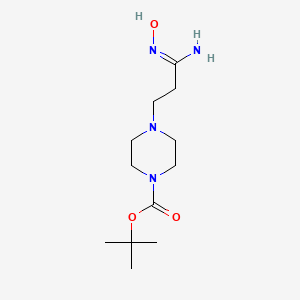


![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1386772.png)
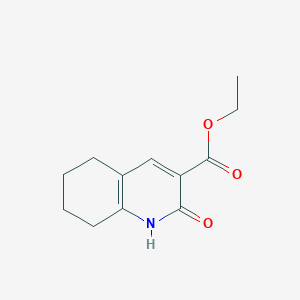
![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)
![(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid](/img/structure/B1386778.png)
![(7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386779.png)


